1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
This compound is a halogenated benzene derivative featuring a 1,3-difluoro-substituted aromatic ring and a sulfanylmethyl group attached to a 3-chloro-5-fluorophenyl moiety.
Properties
IUPAC Name |
1-chloro-3-[(2,4-difluorophenyl)methylsulfanyl]-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-9-3-11(16)5-12(4-9)18-7-8-1-2-10(15)6-13(8)17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHHZFQLSINVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CSC2=CC(=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfur atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The presence of halogens and sulfur allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The compound 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-17-0) is a positional isomer of the target molecule, differing in the placement of the sulfanylmethyl group (position 5 vs. 4) and chloro/fluoro substituents on the attached phenyl ring (4-chloro-3-fluoro vs. 3-chloro-5-fluoro) . Key differences include:
Implications : Positional isomerism may alter crystallinity, solubility, and reactivity. For example, the sulfanylmethyl group’s position could influence steric interactions in synthesis or binding in biological systems.
Halogen Substitution Effects
Compounds such as 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene () replace fluorine with bromine at position 1. Bromine’s larger atomic radius and polarizability increase molecular weight (e.g., ~328.6 g/mol vs. ~288.7 g/mol for the target compound) and may enhance lipophilicity, affecting membrane permeability in drug candidates .
Functional Group Variations
1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene () introduces a 3,4-difluorophenyl group instead of 3-chloro-5-fluorophenyl.
Complex Derivatives in Patents
Patent applications (–6) describe derivatives like 6-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-..., which incorporate morpholinoethoxy groups. These substituents introduce bulkier, polar moieties compared to simple halogenation, likely improving aqueous solubility and bioavailability in pharmaceuticals .
Structural Characterization Tools
- Crystallography : Programs like SHELX () and ORTEP-III () are critical for determining crystal structures. For example, SHELX could resolve differences in bond angles due to substituent placement, aiding in understanding packing efficiency and stability .
Biological Activity
1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure which includes:
- Fluorine atoms : Two fluorine substituents at the 1 and 3 positions on the benzene ring.
- Chlorine atom : A chlorine atom attached to a phenyl group at the 3 position.
- Sulfanylmethyl group : This functional group contributes to the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antibacterial activity due to their ability to disrupt bacterial membranes. The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs suggest potential effectiveness against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays are critical in evaluating the safety and efficacy of new compounds. Preliminary studies using cell lines have indicated that fluorinated benzene derivatives can exhibit significant cytotoxic effects on cancer cells. For example, a study evaluating similar compounds found that they induced apoptosis in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may show promise. Fluorinated compounds are known to interact with enzymes due to their electronegative fluorine atoms, which can alter the enzyme's active site. Research into related compounds has demonstrated inhibition of key enzymes involved in cancer metabolism, suggesting a possible pathway for further investigation.
Case Studies
-
Study on Anticancer Activity :
- A study explored the effects of structurally similar fluorinated compounds on various cancer cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values ranging from 10 µM to 30 µM for different cell types.
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Antibacterial Efficacy :
- In vitro tests showed that related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values around 15 µg/mL.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (analog) | MCF-7 | 12 |
| Compound B (analog) | HeLa | 25 |
| This compound | TBD (to be determined) | TBD |
Table 2: Antimicrobial Activity
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C (analog) | Staphylococcus aureus | 10 |
| Compound D (analog) | Escherichia coli | 20 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
